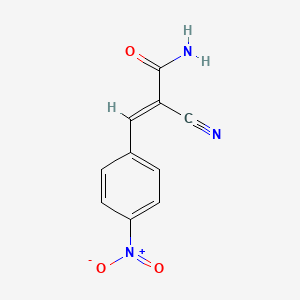

2-Ciano-3-(4-nitrofenil)acrilamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Cyano-3-(4-nitrophenyl)acrylamide” is a chemical compound with the molecular formula C10H7N3O3 . It is a derivative of acrylamide, which is a building block in the synthesis of polyacrylamides . This compound is often used in the field of organic chemistry for the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of “2-Cyano-3-(4-nitrophenyl)acrylamide” and its derivatives can be achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Molecular Structure Analysis

The molecular structure of “2-Cyano-3-(4-nitrophenyl)acrylamide” consists of a cyano group (-CN), a nitrophenyl group (-NO2), and an acrylamide group (CH2=CHCONH2) . The average mass of the molecule is 217.181 Da .Chemical Reactions Analysis

“2-Cyano-3-(4-nitrophenyl)acrylamide” can participate in a variety of chemical reactions. It can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at multiple sites .Aplicaciones Científicas De Investigación

Síntesis Orgánica y Química Medicinal

- Aplicaciones:

- Reacciones de cianoacetilación: Participa en reacciones de cianoacetilación, donde actúa como precursor para la síntesis de diversos compuestos funcionalizados. Por ejemplo, puede utilizarse para introducir grupos cianoacetilo en aminas, alcoholes o tioles .

Propiedades Optoelectrónicas y Ciencia de los Materiales

- Aplicaciones:

- Estudios Teóricos: Los investigadores investigan sus transiciones electrónicas, espectros de absorción y propiedades de fluorescencia. Estos conocimientos guían el diseño de nuevos materiales para dispositivos optoelectrónicos .

Direcciones Futuras

The future directions in the study of “2-Cyano-3-(4-nitrophenyl)acrylamide” could involve further exploration of its synthesis methods, chemical reactivity, and potential applications in the synthesis of heterocyclic compounds . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.

Mecanismo De Acción

Target of Action

Acrylamide derivatives, including 2-cyano-3-(4-nitrophenyl)acrylamide, have been reported to have potential biological activity and are used as precursors in many organic syntheses .

Mode of Action

It is known that acrylamide derivatives can cause convulsions and diffused damage to different sections of the nervous system of infected animals .

Biochemical Pathways

Acrylamide derivatives are known to be involved in a variety of condensation and substitution reactions .

Result of Action

Acrylamide derivatives have been reported to have a relatively toxic effect toward certain species .

Action Environment

It is known that many acrylamide derivatives are used in various environmental conditions, including dry conditions .

Análisis Bioquímico

Biochemical Properties

2-Cyano-3-(4-nitrophenyl)acrylamide is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant effect on liver and mucous secretion enzymatic biomarkers, such as transaminases enzymes (Alanine Aminotransferase and Aspartate Aminotransferase), Total Protein content, Acid Phosphatases, and Alkaline Phosphatase .

Cellular Effects

It has been observed to have a relatively toxic effect on certain species, such as the brown garden snail, Eobania vermiculata .

Molecular Mechanism

It is known that acrylamide derivatives can cause convulsions and diffused damage to different sections of the nervous system of infected animals .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Cyano-3-(4-nitrophenyl)acrylamide involves the reaction of 4-nitroaniline with ethyl cyanoacetate to form ethyl 2-cyano-3-(4-nitrophenyl)propionate, which is then hydrolyzed to form 2-Cyano-3-(4-nitrophenyl)acrylic acid. The final step involves the reaction of the acid with thionyl chloride and then with ammonia to form the amide.", "Starting Materials": [ "4-nitroaniline", "ethyl cyanoacetate", "thionyl chloride", "ammonia" ], "Reaction": [ "Step 1: Reaction of 4-nitroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-cyano-3-(4-nitrophenyl)propionate.", "Step 2: Hydrolysis of ethyl 2-cyano-3-(4-nitrophenyl)propionate with an acid such as hydrochloric acid to form 2-Cyano-3-(4-nitrophenyl)acrylic acid.", "Step 3: Reaction of 2-Cyano-3-(4-nitrophenyl)acrylic acid with thionyl chloride to form the acid chloride.", "Step 4: Reaction of the acid chloride with ammonia in the presence of a base such as triethylamine to form 2-Cyano-3-(4-nitrophenyl)acrylamide." ] } | |

Número CAS |

55629-54-4 |

Fórmula molecular |

C10H7N3O3 |

Peso molecular |

217.18 g/mol |

Nombre IUPAC |

(Z)-2-cyano-3-(4-nitrophenyl)prop-2-enamide |

InChI |

InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-1-3-9(4-2-7)13(15)16/h1-5H,(H2,12,14)/b8-5- |

Clave InChI |

VIDRAZPPCGWQKU-YVMONPNESA-N |

SMILES isomérico |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)[N+](=O)[O-] |

SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)[N+](=O)[O-] |

SMILES canónico |

C1=CC(=CC=C1C=C(C#N)C(=O)N)[N+](=O)[O-] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)

![7-Fluoro-2-methyl-3-{[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2565827.png)

![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)

![methyl 5-((1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2565838.png)

![2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2565839.png)

![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)